GLUCURONAMIDE
Description
Conceptual Positioning within Carbohydrate Chemistry and Biochemistry
From a chemical perspective, glucuronamide is classified as a monosaccharide derivative. libretexts.orgmcat-review.org Specifically, it is the amide of glucuronic acid, which itself is a sugar acid derived from glucose where the C6 primary alcohol group is oxidized to a carboxylic acid. researchgate.net The presence of the amide functional group at this position distinguishes this compound and significantly influences its chemical properties, such as its solubility and reactivity. cymitquimica.com
In the realm of biochemistry, this compound's significance is intrinsically linked to the glucuronidation pathway. cymitquimica.comnih.gov This major phase II metabolic process in vertebrates is crucial for the detoxification and subsequent excretion of a wide variety of substances, including drugs, xenobiotics, and endogenous compounds like bilirubin. nih.govscispace.com In this pathway, the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), is transferred to a substrate, increasing its water solubility and facilitating its elimination from the body. cymitquimica.com While this compound itself is a metabolite, its structural relationship to glucuronic acid places it at the center of this vital detoxification system.
Evolution of Academic Research Interests in this compound and its Analogues
Academic interest in this compound can be traced back to foundational chemical studies. Early research in the mid-20th century focused on the synthesis and basic characterization of this compound and related compounds. For instance, studies published in the 1960s detailed the synthesis of D-glucuronic acid arylamides, reflecting a period of fundamental exploration in carbohydrate chemistry.
Following this initial phase, research into this compound itself was not extensively prominent. However, a significant resurgence of interest has occurred in more recent years, with a pronounced shift in focus towards the synthesis and biological evaluation of this compound analogues. This renewed attention is largely driven by the search for novel therapeutic agents. A key area of this modern research has been the incorporation of the D-glucuronamide moiety into nucleoside structures to create new classes of potential anticancer agents. wikipedia.orgresearchgate.net Researchers have synthesized various N-substituted this compound-containing nucleosides and evaluated their antiproliferative effects against cancer cell lines, such as chronic myeloid leukemia (K562) and breast adenocarcinoma (MCF-7). researchgate.netnih.gov These studies have revealed that modifications to the this compound unit can significantly tune the biological activity of the resulting analogues. researchgate.net
This evolution from basic synthesis to the rational design of bioactive molecules illustrates a common trajectory in medicinal chemistry, where a naturally related scaffold is utilized as a building block for developing new therapeutic leads.
Interdisciplinary Methodological Approaches in this compound Studies: An Overview
The study of this compound and its derivatives is inherently interdisciplinary, integrating techniques from organic chemistry, analytical chemistry, and cell biology.
Synthetic Chemistry: The creation of novel this compound analogues is at the forefront of current research. This involves multi-step organic synthesis, often starting from protected forms of glucuronic acid or its lactone derivatives. nih.gov Synthetic strategies are designed to regioselectively modify the this compound scaffold, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships. researchgate.net
Analytical Chemistry: A variety of analytical techniques are essential for the characterization and quantification of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the structure of newly synthesized analogues, confirming their identity and stereochemistry. chemicalbook.comnih.gov
Mass Spectrometry (MS): Coupled with liquid chromatography (LC), LC-MS and LC-MS/MS are powerful techniques for detecting and quantifying glucuronide conjugates, including this compound derivatives, in biological matrices. nih.govscispace.com These methods offer high sensitivity and selectivity, which are crucial for metabolism studies. scispace.com
X-ray Crystallography: This technique provides definitive three-dimensional structural information of crystalline compounds. wikipedia.org It has been used to confirm the molecular structure of this compound derivatives, offering insights into their conformation and intermolecular interactions in the solid state. researchgate.net
Biochemical and Biological Assays: To evaluate the therapeutic potential of this compound analogues, a range of biological assays are employed. For anticancer research, in vitro antiproliferative assays are commonly used to determine the concentration at which a compound inhibits the growth of cancer cell lines. researchgate.netnih.gov Further mechanistic studies may involve techniques like flow cytometry and immunoblotting to investigate the induction of apoptosis (programmed cell death) in treated cells. researchgate.net
The table below summarizes some of the key research findings on this compound analogues:
| Compound Class | Research Focus | Key Findings | Cell Lines Tested |
| N-dodecyl this compound-based nucleosides | Anticancer activity | Exhibited antiproliferative effects and induced apoptosis. | K562, MCF-7 |
| N-propargyl 3-O-dodecyl this compound nucleoside | Anticancer activity | Most active compound against MCF-7 cells in one study. | MCF-7 |
| α-(purinyl)methyltriazole nucleoside | Anticancer activity | Exhibited the highest activity against K562 cells in one study. | K562 |
| Carbohydrate-based sulfonamides | Carbonic anhydrase inhibition | Showed effective inhibition of tumor-associated hCA IX. | HT-29, MDA-MB-231 |
Properties
CAS No. |
13270-55-8 |
|---|---|
Molecular Formula |
C43H86N1O5 |
Synonyms |
Hexuronamide (8CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Glucuronamide and Its Chemical Analogues
Stereoselective and Regioselective Synthetic Strategies
Stereoselectivity and regioselectivity are crucial in carbohydrate chemistry to ensure the formation of desired isomers with specific biological properties. masterorganicchemistry.cominflibnet.ac.in
Synthesis from D-Glucuronolactone and Amine Reagents
D-Glucuronolactone, a readily available cyclic form of glucuronic acid, serves as a common starting material for the synthesis of glucuronamides. Reaction of D-glucuronolactone with various amine reagents can lead to the formation of the amide functionality at the C-6 position. Primary and secondary amines have been shown to react with glucopyranurono-6,1-lactone to yield corresponding amides efficiently. researchgate.net Diamines can lead to the formation of diuronamide compounds, while reactions with amino acids can afford glucuronic acid conjugates. researchgate.net The reaction with aminosugars has been reported to yield disaccharide analogues. researchgate.net These reactions often leave the anomeric position free for further modifications. researchgate.net
Research has explored the synthesis of novel furano-glucuronamides from 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides through treatment with ammonia. nih.gov Different protection and deprotection strategies at the O-3 and O-5 positions have been investigated to obtain primary gluconamide (B1216962) derivatives. nih.gov However, challenges such as silyl (B83357) migration, competitive N-benzylation, or reclosure to the lactone can be encountered depending on the protecting groups used. nih.gov The use of 5-O-PMB protection has been identified as a suitable method for obtaining a fully protection-differentiated glucofuranamide. nih.gov
An early study in 1965 also reported on the reaction of D-glucuronolactone with aliphatic amines. jst.go.jp
Controlled Glycosylation and Anomerization Techniques in Glucuronamide Synthesis
Controlled glycosylation is essential for creating specific anomeric linkages in this compound-based glycosides and nucleosides. This process involves forming a glycosidic bond between the anomeric carbon of a sugar derivative and an acceptor molecule. Anomerization, the interconversion of α and β anomers, can sometimes occur and affect the stereochemical outcome of glycosylation reactions. dokumen.pubresearchgate.net
In the synthesis of this compound-based nucleosides and mimetics, glycosylation techniques are frequently employed. For instance, N-dodecyl tetra-O-acetyl glucuronamides have been converted into uracil (B121893) and purine (B94841) nucleosides via N-glycosylation of corresponding silylated nucleobases. nih.govrsc.orgresearchgate.netresearchgate.net The stereochemical outcome of anomeric azidation of this compound derivatives can be influenced by remote group participation, affecting the α/β anomeric ratio. scribd.commdpi.com
The activation of the anomeric center in uronic acids, including glucuronic acid derivatives used for this compound synthesis, can be challenging due to the electron-withdrawing carboxylic group at C-5, which can decrease reactivity or lead to lactonization side-reactions. nih.govthieme-connect.de Various methodologies have been developed to overcome this, including strategies involving oxidation of corresponding glucosides or glycosidation on activated glucuronic acid derivatives. nih.gov
Multistep Convergent Synthesis of Complex this compound Derivatives
Complex this compound-based structures, such as nucleotide mimetics and pseudodisaccharide nucleosides, are often synthesized through multistep convergent routes. For example, potential this compound-based nucleotide mimetics containing both an anomeric sulfonamide/phosphoramidate (B1195095) group and a benzyltriazolylmethyl amide system at C-5 have been synthesized via 'click' cycloaddition of N-propargyl this compound derivatives with benzyl (B1604629) azide. nih.govrsc.orgresearchgate.net
Another example involves the synthesis of (triazolyl)methyl amide-6,6-linked pseudodisaccharide nucleosides. nih.govresearchgate.net These were prepared from N-propargyl this compound-based N9-purine nucleosides via cycloaddition with methyl 6-azido-glucopyranoside. nih.govresearchgate.net The synthesis typically starts from protected glucofuranurono-6,3-lactone and involves several steps to introduce the necessary functionalities and build the complex structure. nih.govresearchgate.netresearchgate.net
Functionalization and Derivatization for Academic Exploration
Functionalization and derivatization of this compound provide avenues for exploring the impact of structural modifications on chemical and potential biological properties.
Amide-Based Modifications and Substituent Effects on this compound Structure
Modifications at the amide group of this compound involve altering the substituents attached to the nitrogen atom. These modifications can influence the molecule's polarity, lipophilicity, and interactions with other molecules. The effect of substituents on the reactivity of amides has been studied, indicating that electron-donating groups can lower the activation barrier in certain reactions. chemrxiv.org
In this compound chemistry, various N-substituted this compound moieties have been synthesized. Examples include glucuronamides containing N-benzyl, N-propargyl, or N-dodecyl carboxamide units. nih.govrsc.orgresearchgate.net These derivatives have been incorporated into more complex structures like N-glycosyl compounds. nih.govrsc.orgresearchgate.net
The C-6 position of glucuronic acid, which becomes the amide in this compound, can be easily modified with different amines. researchgate.net For instance, hexyl-1,2,3,4-tetra-O-acetyl glucuronic amide has been synthesized by treating acetylated glucuronic acid with hexyl amine. researchgate.net
Synthesis of this compound-Based Nucleoside and Nucleotide Mimetics
This compound-based nucleoside and nucleotide mimetics are synthetic compounds designed to structurally resemble natural nucleosides and nucleotides. These mimetics incorporate the this compound moiety as the sugar component. Their synthesis involves coupling a modified sugar unit (this compound) with a nucleobase or a phosphate (B84403) mimic.
Research has focused on synthesizing novel N-glycosyl derivatives containing N-substituted this compound moieties as nucleoside analogs or prospective mimetics of glycosyl phosphates or nucleotides. nih.govrsc.orgresearchgate.netsciforum.netalliedacademies.org These compounds can feature N-anomerically-linked nucleobases or groups that act as surrogates for a phosphate group, such as sulfonamide or phosphoramidate moieties. nih.govrsc.orgresearchgate.net
Specific examples include the synthesis of 1-sulfonamido glucuronamides through glycosylation of methanesulfonamide (B31651) with tetra-O-acetyl glucuronamides. nih.govrsc.orgresearchgate.net Additionally, 1-azido glucuronamides have been synthesized and converted into N-glycosylphosphoramidates. nih.govrsc.orgresearchgate.net Potential nucleotide mimetics have been created by incorporating both an anomeric sulfonamide/phosphoramidate group and a benzyltriazolylmethyl amide system at C-5, mimicking a nucleobase. nih.govrsc.orgresearchgate.net
The synthetic strategies for these mimetics often involve key steps such as N-glycosylation, azide-alkyne 1,3-dipolar cycloaddition ('click chemistry'), Mitsunobu coupling, or Staudinger-type reactions. sciforum.netalliedacademies.orgthieme-connect.comresearchgate.net this compound-based nucleosides have been synthesized using acetonide-protected glucofuranurono-6,3-lactone as a starting material, followed by conversion into acetylated furanuronamide or pyranuronamide derivatives for N-glycosylation with silylated nucleobases. researchgate.netnih.govresearchgate.netresearchgate.net
Application of Click Chemistry and Other Bioconjugation Approaches for this compound Derivatization
The functionalization of this compound and its derivatives is often achieved through highly efficient and selective chemical reactions, with click chemistry and bioconjugation approaches playing a significant role. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating stable triazole linkages between molecules under mild conditions, making it suitable for the derivatization of complex structures like carbohydrates. mdpi.comnih.govnih.gov
Research has demonstrated the utility of click chemistry in synthesizing this compound-based conjugates. For instance, potential this compound-based nucleotide mimetics have been synthesized using 'click' cycloaddition between N-propargyl this compound derivatives and benzyl azide. researchgate.netresearchgate.net This approach allows for the creation of complex molecules that mimic natural nucleotides, incorporating both a this compound unit and a triazole system. Similarly, N-propargyl this compound-based nucleosides have been converted into (triazolyl)methyl amide-linked pseudodisaccharide nucleosides via cycloaddition with methyl 6-azido glucopyranoside. researchgate.net The CuI/Amberlyst A-21 catalytic system was employed in these cycloaddition reactions. researchgate.net
Beyond click chemistry, other bioconjugation strategies are applied to link this compound to various molecules. Glucuronic acid, the precursor to this compound, can be coupled with different chromophores, such as quinoline, acridine, indole, and purine, at the C-1 position, often linked by ethylenediamine. mdpi.com This highlights the versatility of amide bond formation and other coupling reactions in creating this compound conjugates. The reaction of glucopyranurono-6,1-lactone with a variety of amines, including primary and secondary amines, diamines, amino acids, and aminosugars, has also been shown to easily prepare glucuronamides and glucuronic acid conjugates. researchgate.net
The application of these methodologies allows for the creation of diverse this compound derivatives with potential for various applications. The ability to selectively modify this compound at specific positions while preserving its core structure is a key advantage offered by click chemistry and targeted bioconjugation techniques.
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and promote sustainability. sigmaaldrich.comyale.edurroij.com Incorporating these principles into the synthesis of this compound and its analogues is an important area of research.
One study explicitly mentions the optimization of a nine-step synthesis of alkylglucuronamides with full adherence to green chemistry principles. researchgate.net This involved evaluating and improving each step of the synthesis to minimize environmental impact. While specific details of all nine steps and their green optimizations are extensive, the focus on a multi-step process highlights the potential for applying green chemistry throughout a synthetic route.
Researchers are also exploring greener alternatives in related areas of nucleotide synthesis, which can inform future this compound synthesis strategies. This includes the use of atom-efficient reactions, safer solvents (such as water-based or bio-derived solvents), milder reaction conditions, renewable feedstocks, and catalysis with earth-abundant metals or biocatalysis. huarenscience.com Waste minimization and recycling strategies are also integral to green synthesis. huarenscience.com
Biochemical and Mechanistic Investigations of Glucuronamide Interactions
Enzyme-Glucuronamide Substrate Specificity Studies
Enzyme substrate specificity is a key aspect of biochemical research, elucidating how enzymes recognize and act upon specific molecules. Studies involving glucuronamide have explored its interactions with several classes of enzymes, including β-glucuronidase and glycosyltransferases.
Beta-Glucuronidase (GUS) Interaction Mechanisms with this compound Derivatives
Beta-glucuronidase (GUS) is a lysosomal hydrolase primarily known for catalyzing the hydrolysis of β-D-glucuronides, cleaving the glycosidic bond to release β-D-glucuronic acid and an aglycone. usask.canih.gov This enzyme plays a significant role in the metabolism and excretion of various compounds, including steroids, bilirubin, and xenobiotics, by deconjugating their glucuronide derivatives. scbt.comnih.gov
Research involving point mutations near the C6 carboxyl group in E. coli GUS has been conducted to explore the enzyme's substrate specificity for amide-derivatized substrates and potentially recover binding and activity. usask.ca Docking studies have suggested that specific amino acid substitutions in the active site could improve the binding of derivatized substrates. usask.ca However, mutations aimed at making the active site less positively charged resulted in significantly lower activity for the native substrate and abolished activity for the amide-derivatized substrate, indicating the need for further research to identify mutations that would make this compound a better substrate for mutated GUS enzymes. usask.ca
The catalytic mechanism of GUS involves two key glutamic acid residues: a catalytic acid (Glu413 in bacterial orthologs) that protonates the glycosidic oxygen and a catalytic nucleophile (Glu504 in bacterial orthologs) that attacks the anomeric carbon, leading to the cleavage of the glycosidic bond. nih.gov While the precise mechanism with this compound derivatives may differ due to the modification at the C6 position, the altered activity suggests that the carboxamide group influences substrate binding and/or the catalytic process.
Glycosyltransferase (GT2) Substrate Recognition and Catalysis Involving this compound
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor substrate to an acceptor molecule. mdpi.complos.org GT2 glycosyltransferases are a family of these enzymes involved in various biosynthetic pathways, including the synthesis of capsular polysaccharides. acs.orgnih.gov
Recent studies on Campylobacter jejuni have highlighted the involvement of GT2 glycosyltransferases in utilizing this compound as a substrate during capsular polysaccharide biosynthesis. acs.orgnih.govresearchgate.net Specifically, two different GT2 enzymes, the N-terminal domains of Cj1438 and Cj1434, have been shown to catalyze the transfer of N-acetyl-D-galactosamine from UDP-N-acetyl-D-galactosamine furanoside to the C4-hydroxyl group of a D-glucuronamide moiety at the growing end of the capsular polysaccharide chain. acs.orgnih.gov
Crucially, these GT2 enzymes did not exhibit catalytic activity with glycosides of D-glucuronic acid, indicating that the amidation of the C6-carboxylate of the D-glucuronic acid moiety is a prerequisite for its recognition and utilization by these specific glycosyltransferases in this pathway. acs.orgnih.gov This demonstrates a clear substrate specificity requirement for the this compound structure.
The mechanism of GT2 enzymes typically involves the transfer of a sugar with inversion of configuration at the anomeric carbon of the donor sugar. nih.govfrontiersin.org While the detailed catalytic mechanism involving this compound as the acceptor substrate is still being elucidated, the structural features of the this compound, particularly the presence of the amide group, are critical for productive binding and catalysis by these GT2 enzymes. The interaction likely involves specific residues within the active site of the glycosyltransferase that recognize and orient the this compound moiety for the subsequent glycosidic bond formation.
Investigations into Other Enzyme Systems Modifying this compound
Beyond β-glucuronidase and glycosyltransferases, other enzyme systems have been found to interact with or modify this compound. In the context of Campylobacter jejuni capsular polysaccharide biosynthesis, an enzyme identified as Cj1435, a member of the HAD-phosphatase superfamily, has been shown to catalyze the hydrolysis of phosphate (B84403) esters from this compound derivatives that are amidated with ethanolamine (B43304) phosphate or S-serinol phosphate. nih.govresearchgate.netnih.gov This indicates that this compound can exist in phosphorylated forms and that specific phosphatases are involved in processing these intermediates.
The enzyme Cj1438, which contains both a GT2 glycosyltransferase domain and an ATP-grasp domain, is involved in amide bond formation utilizing D-glucuronate and phosphorylated amines. nih.govresearchgate.netacs.org This highlights the enzymatic machinery responsible for generating the this compound moiety itself, often in a phosphorylated form, before further modification or incorporation into larger structures.
These findings suggest that this compound and its modified forms are substrates or intermediates in enzymatic reactions beyond simple hydrolysis or glycosidic bond formation, participating in phosphorylation and dephosphorylation events critical for their biosynthesis and incorporation into complex biopolymers.
Role in Biological Biosynthetic Pathways: Mechanistic Aspects
This compound plays a specific and important role in certain biological biosynthetic pathways, particularly in the formation of complex polysaccharides in microorganisms. Its incorporation involves specific enzymatic steps and amide bond formation mechanisms.
This compound Integration in Capsular Polysaccharide Biosynthesis Pathways
This compound has been identified as a constituent of the capsular polysaccharides (CPS) of certain bacterial serotypes, notably in Campylobacter jejuni serotypes HS:2 and HS:19. nih.govnih.govnih.gov The CPS is a crucial virulence factor, aiding in immune evasion and adherence to host tissues. nih.govresearchgate.netnih.gov
The integration of this compound into the CPS involves a series of enzymatic steps. In C. jejuni serotype HS:2, the biosynthesis of the this compound moiety involves enzymes like Cj1441, Cj1436/Cj1437, and Cj1438. nih.govnih.gov Cj1441 acts as a UDP-D-glucose dehydrogenase to produce UDP-D-glucuronate. nih.govnih.gov Subsequently, Cj1436 or Cj1437 catalyzes the formation of ethanolamine phosphate or S-serinol phosphate, respectively. nih.govnih.gov The C-terminal domain of Cj1438, an ATP-dependent amidoligase, then catalyzes the amide bond formation between D-glucuronate and either ethanolamine phosphate or S-serinol phosphate, yielding a phosphorylated this compound intermediate. nih.govnih.govresearchgate.netnih.gov
Following the formation of the phosphorylated this compound, the HAD-phosphatase Cj1435 hydrolyzes the phosphate ester, resulting in the final this compound moiety. nih.govresearchgate.netnih.gov This this compound is then incorporated into the growing polysaccharide chain by specific glycosyltransferases, such as the GT2 enzymes Cj1438 (N-terminal domain) and Cj1434, which add other sugar residues to the this compound acceptor. acs.orgnih.govresearchgate.net This demonstrates that the amidation of glucuronic acid occurs before the addition of subsequent sugar residues during CPS polymerization. acs.orgresearchgate.net
The presence and specific amidation of the glucuronic acid moiety with serinol or ethanolamine contribute to the unique structural diversity of the CPS among different C. jejuni serotypes. acs.orgnih.govnih.gov
Amide Bond Formation Mechanisms in Biopolymer Synthesis Featuring this compound
The formation of the amide bond that characterizes this compound within the context of biopolymer synthesis, particularly in C. jejuni CPS, involves specific enzymatic mechanisms. As mentioned, the C-terminal domain of Cj1438 functions as an ATP-dependent amidoligase. nih.govnih.govresearchgate.netnih.gov This class of enzymes typically catalyzes amide bond formation by activating a carboxylic acid substrate using ATP, often forming an acyl-adenylate or acyl-phosphate intermediate, which is then attacked by an amine nucleophile. nih.gov
In the case of this compound biosynthesis in C. jejuni, the C-terminal domain of Cj1438 utilizes ATP, D-glucuronate, and a phosphorylated amine (ethanolamine phosphate or S-serinol phosphate) to form the amide bond. nih.govnih.gov This suggests a mechanism where the carboxyl group of D-glucuronate is activated by ATP-dependent adenylation or phosphorylation, followed by the nucleophilic attack by the amino group of the phosphorylated amine. nih.gov The subsequent hydrolysis of the phosphate by Cj1435 yields the final this compound structure integrated into the CPS. nih.govresearchgate.netnih.gov
This enzymatic amide bond formation is distinct from ribosomal peptide synthesis and highlights specialized mechanisms employed in the biosynthesis of modified sugars and complex carbohydrates. nih.gov The specificity of the amidoligase for D-glucuronate and the phosphorylated amines dictates the nature of the this compound incorporated into the biopolymer.
Molecular Recognition and Binding Studies with this compound
Molecular recognition and binding studies are fundamental to understanding how this compound interacts with biological systems at a molecular level. These investigations delve into the specific interactions, such as hydrogen bonding, electrostatic forces, and van der Waals interactions, that govern the association between this compound and its binding partners, particularly proteins. Understanding these interactions is crucial for elucidating this compound's biological roles and potential applications.
Characterization of this compound Interactions with Protein Targets
Characterizing the interactions of this compound with protein targets involves identifying the specific proteins it binds to and determining the nature and strength of these binding events. Proteins, as key players in biological processes, exhibit specific binding sites that interact with ligands through various non-covalent forces cambridgemedchemconsulting.com. The strength of these interactions is often quantified by the equilibrium dissociation constant (KD), where a lower KD value indicates higher binding affinity malvernpanalytical.comyoutube.com.
Studies have explored the interaction of this compound and its derivatives with various proteins. For instance, investigations into cutinase, a glycoprotein, revealed the presence of glucuronic acid amide at the N-terminus, suggesting a potential interaction or modification involving this moiety nih.gov. This indicates that this compound, or structures containing this amide linkage, can be integrated into or interact with protein structures.
Furthermore, research into the detoxification pathways involving glucuronidation, a process related to glucuronic acid derivatives, highlights the crucial interactions between UDP-glucuronosyltransferase (UGT) enzymes and their substrates. While this compound itself is an amide derivative of glucuronic acid, understanding the interactions of related glucuronic acid conjugates with UGTs provides insight into potential binding behaviors of this compound or its metabolic precursors/products with similar protein families xcode.lifewikipedia.org. UGT enzymes catalyze the transfer of glucuronic acid to various substrates, including endogenous compounds and xenobiotics, facilitating their elimination xcode.lifewikipedia.orgresearchgate.net. Studies have shown that different UGT isoforms, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, exhibit distinct but overlapping substrate selectivities and can even interact with each other, affecting their enzymatic kinetics criver.comnih.gov. These findings underscore the complexity of protein-ligand interactions within this metabolic pathway.
The interaction of this compound with proteins can also be relevant in the context of toxoid formation. For example, pneumolysin and streptolysin O, which are protein toxins, can be detoxified by treatment with this compound, potentially through N-glucuronide conjugation with amino groups of the toxins nagoya-u.ac.jp. This suggests a direct interaction between this compound and specific protein residues, leading to a loss of toxicity.
While direct binding affinity data (KD values) specifically for this compound with a wide range of protein targets may require further dedicated studies, the existing literature on related glucuronic acid conjugates and the involvement of the this compound moiety in protein structures and modifications provides a foundation for understanding its potential molecular interactions. Techniques such as native mass spectrometry, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are commonly employed to quantify binding affinities and characterize protein-ligand interactions malvernpanalytical.comrsc.org.
Supramolecular Assembly and Self-Organization Studies of this compound Analogues
Supramolecular assembly and self-organization studies explore how molecules arrange themselves into larger, ordered structures through non-covalent interactions wikipedia.orgthno.org. For this compound analogues, this area of research investigates how modifications to the this compound structure influence their ability to self-assemble and the resulting properties of the formed aggregates. These studies are relevant for developing new materials with potential applications in various fields, including drug delivery and biomaterials wikipedia.orgnih.gov.
This compound derivatives, particularly those incorporating hydrophobic tails, have been investigated for their surfactant properties and self-aggregation behavior. For instance, alkylglucuronamides, synthesized from glucuronic acid or glucuronolactone (B27817) and various amines, exhibit surfactant characteristics researchgate.net. The self-assembly of such amphiphilic molecules in aqueous solutions can lead to the formation of micelles, vesicles, or other ordered structures, driven by interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces thno.orgnih.govresearchgate.net.
Research on bola-form derivatives appended with this compound has demonstrated their ability to form self-assembled nanometer-sized fibers capes.gov.br. These studies highlight the role of the this compound headgroup structure and the nature of the spacer chains in dictating the resulting self-assembled morphologies capes.gov.br. Furthermore, pH-dependent reversible polymer formation has been achieved using combinations of this compound- and aromatic boronic acid-appended bola-form derivatives, showcasing the potential for dynamic and responsive supramolecular systems capes.gov.br.
The self-assembly of this compound analogues is influenced by a combination of factors, including the chemical structure of the analogue, concentration, temperature, and the presence of other molecules or ions wikipedia.org. The non-covalent interactions, such as the unique hydrogen bonding capabilities introduced by the amide functional group in this compound, play a significant role in directing the assembly process scbt.com. Understanding and controlling these self-assembly processes are key to designing functional supramolecular materials based on this compound scaffolds.
Mechanistic Elucidation of Detoxification and Conjugation Pathways Involving this compound
Glucuronidation is a primary phase II metabolic pathway crucial for the detoxification and elimination of a wide range of endogenous compounds and xenobiotics xcode.lifewikipedia.orgresearchgate.netuef.fi. While this compound itself is an amide derivative of glucuronic acid, understanding the mechanisms of glucuronidation provides context for potential roles or metabolic fates of this compound within these pathways.
The core mechanism of glucuronidation involves the transfer of the glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate molecule xcode.lifewikipedia.org. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) xcode.lifewikipedia.orgresearchgate.net. UGTs are primarily located in the endoplasmic reticulum of the liver, but are also found in other tissues such as the kidneys, intestines, and lungs xcode.lifecriver.com. The conjugation typically occurs at nucleophilic functional groups on the substrate, such as hydroxyl, carboxyl, amine, or thiol groups, forming β-D-glucuronide products researchgate.net.
Glucuronidation generally increases the water solubility of substrates, facilitating their excretion via urine or bile xcode.lifewikipedia.org. This process is often considered a detoxification mechanism as it can reduce the biological activity and toxicity of various compounds xcode.lifewikipedia.orguef.firesearchgate.net. However, it is important to note that in some cases, glucuronide conjugates can retain or even exhibit increased biological activity or toxicity researchgate.netresearchgate.netnih.gov.
While glucuronidation directly involves the transfer of glucuronic acid, the presence of the amide group in this compound distinguishes it from the typical carboxylic acid functionality of glucuronic acid involved in standard glucuronidation. However, this compound could potentially be involved in related conjugation reactions or be a product or precursor in specific metabolic routes. For example, the formation of N-glucuronides involves the conjugation of glucuronic acid with amine groups wikipedia.org. Given that this compound contains an amide group, its metabolic fate or potential involvement in less common conjugation pathways could be subjects of investigation.
Studies on the detoxification of protein toxins by this compound suggest a mechanism involving N-glucuronide conjugation, where the amino groups of the toxins interact with this compound nagoya-u.ac.jp. This highlights a potential conjugation reaction involving this compound that leads to detoxification.
The broader context of detoxification pathways involves multiple phases. Phase I enzymes, such as cytochrome P450s (CYPs), often introduce or expose functional groups on xenobiotics, making them suitable for subsequent conjugation in Phase II openaccessjournals.com. Glucuronidation is a major Phase II pathway, followed by Phase III, which involves transporters that facilitate the elimination of the conjugated metabolites from cells uef.fiopenaccessjournals.com.
Understanding the specific enzymatic transformations or conjugation reactions that this compound might undergo or participate in requires dedicated mechanistic studies. These could involve in vitro experiments with relevant enzymes and cellular models, as well as in vivo studies to track the metabolic fate of this compound.
Advanced Analytical Research Methodologies for Glucuronamide Detection and Characterization
Chromatographic Separation Techniques for Glucuronamide and its Derivatives in Research Samples
Chromatography plays a vital role in separating this compound and its derivatives from complex mixtures, which is often a necessary step before detection and characterization. High-Performance Liquid Chromatography (HPLC) is a widely used technique in this regard. Research has demonstrated the application of HPLC for separating positional glucuronide isomers and anomers, for example, in human urine samples nih.gov. Different HPLC methods, including isocratic and gradient elution systems utilizing mobile phases such as acetonitrile (B52724) in water at varying pH levels, have been developed to achieve effective separation of glucuronide isomers from endogenous metabolites nih.gov.
To enhance the detection sensitivity of glucuronic acid conjugates in HPLC, derivatization techniques have been employed. One approach involves the esterification of glucuronic acid conjugates with reagents like 4-bromomethyl-7-methoxycoumarin. The resulting fluorescent esters can then be separated using either normal-phase HPLC with hexane-ethanol mixtures or reversed-phase HPLC with methanol-water mixtures, followed by UV spectrophotometric detection nih.gov. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation based on the chemical properties of the glucuronide derivatives.
Furthermore, silica (B1680970) gel chromatography has been utilized in the purification of synthetic compounds containing this compound moieties, such as this compound-based nucleosides, highlighting its utility in the isolation of these compounds from reaction mixtures researchgate.net.
These chromatographic techniques, often coupled with sensitive detectors, are fundamental tools for isolating and purifying this compound and its derivatives for subsequent detailed analysis.
Spectroscopic Characterization Approaches for this compound Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for determining the structure and confirming the identity of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopy have been successfully applied to assign the spectra of this compound derivatives, allowing for the confirmation of their structures researchgate.netresearchgate.net. For instance, NMR studies have been conducted to probe reaction mechanisms involving this compound derivatives uevora.pt. In the context of glucuronide analysis, directly coupled HPLC-NMR spectroscopy has been shown to be effective for isolating and characterizing acyl-migrated isomers of drug glucuronides in biofluids like urine, based on their characteristic chemical shifts and spin-spin coupling patterns in the ¹H NMR spectra nih.gov. Beyond structural elucidation, specialized NMR techniques like ¹⁹F NMR have been used in research to detect the enzymatic activity of β-glucuronidase by monitoring the hydrolysis of fluorinated glucuronide substrates, observing distinct chemical shifts for the intact glucuronide and the hydrolyzed product ljmu.ac.ukresearchgate.net.
Mass Spectrometry (MS) is another powerful tool for the characterization of this compound and its conjugates, providing information about their molecular weight and fragmentation patterns. The GLC-mass spectral technique, following trimethylsilylation, has been employed for the structure determination of glucuronic acid conjugates nih.gov. Mass spectrometry is also used to confirm the structure of derivatized glucuronic acid conjugates after chromatographic separation nih.gov. Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for obtaining detailed structural information through fragmentation analysis. LC-MS/MS has been used in the analysis of modified peptides, and MSⁿ analyses of this compound itself have revealed characteristic neutral losses, such as the loss of NH₃ asm.org. Research utilizing LC-HRMS/MS coupled with in silico deconjugation strategies has been developed for the annotation of glucuronide conjugates in complex samples by analyzing fragmentation patterns nih.gov. Surface-assisted laser desorption ionization (SALDI) mass spectrometry has also been applied for the detection of glucuronides in research contexts, such as the analysis of drug metabolites in fingerprints mdpi.com. Furthermore, mass spectrometry has been used in conjunction with NMR to confirm the level of isotope enrichment in biosynthetically produced compounds containing glucuronic acid slu.se and in the characterization of reaction products involving glucose and other molecules mdpi.com.
These spectroscopic techniques, often used in combination, provide comprehensive structural information essential for the research of this compound and its diverse conjugates.
Development of Electrochemical and Biosensor Platforms for this compound Research
The development of electrochemical and biosensor platforms represents an emerging area in the research of this compound and related compounds, offering potential for sensitive and rapid detection. Electrochemical sensors are devices that convert chemical information into an electrical signal, and research in this field is actively exploring their application for detecting various analytes, including carbohydrates science.govmdpi.com. The advantages of electrochemical sensing include potential for low cost, high sensitivity, selectivity, and rapid analysis mdpi.comrsc.org.
Biosensors, which integrate a biological recognition element with a transducer, have been specifically developed for the detection of glucuronate, the anionic form of glucuronic acid. Transcription-factor based biosensors, for instance, have been characterized for their response to glucuronate, demonstrating a dynamic range in detecting varying substrate levels nih.govnih.govresearchgate.net. These biosensors can be valuable tools in high-throughput screening for enzymes involved in glucuronate production nih.govresearchgate.net. While research on this compound-specific electrochemical or biosensors is less extensively documented than for glucuronides or glucuronate, the principles and advancements in the broader fields of carbohydrate electrochemical sensing and glucuronate biosensing suggest potential avenues for future research into this compound detection platforms. Some studies note the ability of certain bacterial strains, used as biosensors for other compounds, to utilize this compound as a substrate, indicating potential for biological detection systems frontiersin.orgresearchgate.net.
Application of Radiotracer Techniques in this compound Mechanistic Pathway Elucidation
Radiotracer techniques involve the use of isotopically labeled compounds to track their movement and transformation in chemical or biological systems, providing insights into metabolic pathways and reaction mechanisms. Early research utilized radiotracer studies to investigate the biosynthesis of conjugated d-glucuronic acid nih.gov. While direct radiotracer studies specifically focused on this compound are not as widely reported as those for glucuronic acid or glucose, the methodology is highly relevant for elucidating the mechanistic pathways involving this compound.
The principles applied in radiolabeling glucose or drug molecules with isotopes like ¹⁴C or ³H for metabolic fate and ADME (absorption, distribution, metabolism, and excretion) studies are directly applicable to this compound research researchgate.netuottawa.caopenmedscience.com. By incorporating a radioactive isotope into the this compound molecule, researchers can trace its uptake, distribution, metabolism, and excretion in biological systems or track its involvement in specific chemical reactions. This allows for the quantitative analysis of this compound and its metabolites, often in conjunction with chromatographic separation to isolate individual labeled species openmedscience.com. Radiotracers can provide valuable data on the kinetics and mechanisms of reactions, such as the formation or hydrolysis of the amide bond in this compound or its incorporation into larger molecules. Research involving radiotracers for related compounds like glucuronic acid and glucose demonstrates the power of this technique in understanding carbohydrate metabolism and the fate of related molecules nih.govresearchgate.netuottawa.caopenmedscience.com.
Theoretical and Computational Studies of Glucuronamide
Quantum Chemical Calculations and Electronic Structure Analysis of Glucuronamide
Quantum chemical calculations are employed to investigate the electronic structure, molecular geometry, and properties of this compound. These calculations can provide detailed information about atomic charges, bond lengths, bond angles, and energy levels rsc.orgrsdjournal.org. Density Functional Theory (DFT) is a common method used in such studies to model the electronic structure and predict molecular properties rsdjournal.orgrsc.org. For instance, DFT calculations have been used to model the reactivity of related acyl glucuronides and correlate calculated activation energies with experimental degradation rates rsc.org. While specific quantum chemical studies solely focused on the electronic structure analysis of this compound itself were not extensively detailed in the search results, the application of these methods to similar carbohydrate derivatives and amides suggests their relevance for understanding this compound's intrinsic properties rsc.orgmdpi.com. Analyzing the electronic structure can help predict its reactivity and potential interaction sites.
Molecular Dynamics Simulations and Conformational Analysis of this compound Systems
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational landscape of molecules in various environments, including in solution or in complex with other molecules nih.govmdpi.comnih.gov. These simulations track the movement of atoms over time, providing information about molecular flexibility, preferred conformations, and interactions with the surrounding environment nih.govnih.gov. MD simulations are well-suited for studying carbohydrates and their derivatives nih.govscience.gov. Studies have utilized MD simulations to investigate the dehydration process of this compound hydrate, confirming the influence of crystal packing on the reaction acs.org. Conformational analysis using MD can reveal the accessible shapes and flexibility of this compound, which is crucial for understanding its binding to proteins or other biological targets jst.go.jp. For example, conformational analysis has been applied to related carbohydrate derivatives to understand their behavior jst.go.jpacs.org.
Ligand-Protein Docking and Binding Energy Predictions for this compound-Interacting Systems
Ligand-protein docking is a computational technique used to predict the binding pose and affinity of a small molecule (ligand) to a protein receptor wikipedia.orgresearchgate.netmdpi.com. This is particularly relevant for understanding how this compound or its derivatives might interact with biological targets, such as enzymes or receptors wikipedia.orgmdpi.com. Studies have utilized molecular docking to investigate the interaction of this compound derivatives with enzymes like beta-glucuronidase (GUS) usask.causask.ca. For instance, docking studies with GUS mutants indicated that modifications near the active site could influence the binding of amide-derivatized substrates usask.ca. Another study involving glucuronic acid and this compound binding to the protein ChvE showed that this compound binds tightly in a pH-independent manner, highlighting the role of the carboxamide group in binding interactions nih.gov. Molecular docking and binding energy predictions can help identify potential protein targets and evaluate the strength of interactions researchgate.netnih.gov.
An example of binding data from a study on ChvE binding to sugars and sugar acids includes the dissociation constant (Kd) for this compound. nih.gov
| Compound | Dissociation Constant (Kd) | pH Condition |
| This compound | ~50 nM | pH-independent nih.gov |
| Glucuronic Acid | pH-dependent association |
Structure-Reactivity and Structure-Interaction Relationship Modeling of this compound and its Analogues
Structure-Reactivity Relationships (SAR) and Structure-Interaction Relationships are explored to understand how variations in the chemical structure of this compound and its analogues affect their chemical reactivity and interactions with other molecules or biological systems rsc.orgnih.govnih.gov. Computational modeling can help establish these relationships by correlating structural features with experimental or calculated properties rsc.orgnih.govresearchgate.net. Studies on acyl glucuronides, which are structurally related to this compound, have used kinetic modeling and DFT calculations to develop structure-property relationships related to their degradation reactivity rsc.orgnih.gov. Differences in reactivity were attributed to structural features like the charged carboxylate ion versus the neutral hydroxyl group rsc.org. Computational studies on this compound-based nucleoside analogues have also been conducted to understand their potential biological activities researchgate.netresearchgate.netresearchgate.net. Modeling the relationships between structure and interaction can aid in the design of new this compound derivatives with desired properties or activities researchgate.netox.ac.uk. For instance, studies on carbohydrate-based surfactants, including this compound derivatives, have investigated structure-surface activity relationships researchgate.net.
Mechanistic Investigations of Glucuronamide in Biological Model Systems
Cellular Biochemistry and Metabolic Studies (e.g., in vitro cell line investigations)
Glucuronamide and its derivatives have been explored in cellular studies, particularly concerning their potential to modulate cellular processes. Research has investigated the effects of this compound-containing compounds on various cell lines, including cancer cells. nih.govresearchgate.netresearchgate.net
Molecular Mechanisms of Cellular Process Modulation by this compound Derivatives (e.g., apoptosis induction)
Studies have indicated that certain this compound derivatives can induce apoptosis in cancer cell lines. For instance, a study evaluating novel d-glucopyranuronamide-containing nucleosides reported that a specific N-propargyl 3-O-dodecyl this compound derivative with a N⁹-β-linked 6-chloropurine (B14466) moiety demonstrated activity against MCF-7 breast cancer cells, and a related compound showed activity against K562 chronic myeloid leukemia cells. nih.govresearchgate.net Mechanistic investigations involving flow cytometry and immunoblotting analysis in K562 cells treated with the N-propargyl 3-O-dodecyl this compound-based N⁹-linked 6-chloropurine nucleoside suggested that its action involves the induction of apoptosis. nih.govresearchgate.net Apoptosis is a programmed cell death process crucial for normal development and tissue homeostasis, mediated by caspases. nih.govfrontiersin.org The induction of apoptosis can occur through extrinsic or intrinsic pathways, involving the activation of caspases like caspase-8 and caspase-9, ultimately leading to the activation of executioner caspases such as caspase-3. nih.govresearchgate.netsemanticscholar.orgnih.gov While the precise molecular pathways modulated by this compound derivatives to induce apoptosis are still under investigation, these findings highlight a potential mechanism of action for these compounds in cellular systems. nih.govresearchgate.netresearchgate.netscielo.br
Investigations in Microbial Systems Involving this compound (e.g., bacterial polysaccharide interactions)
This compound has been observed in studies involving microbial systems, particularly in the context of bacterial metabolism and the composition of bacterial polysaccharides. Some bacteria can utilize this compound as a sole carbon source. researchgate.netasm.orgmdpi.com For example, a study on Pectobacterium parmentieri mutants resistant to a bacteriophage found that one mutant lost its ability to use this compound. mdpi.com
This compound can also be a component of bacterial polysaccharides. In Campylobacter jejuni, the capsular polysaccharide can contain a this compound moiety formed from amidation of glucuronate with substances like serinol or ethanolamine (B43304). nih.gov The enzymes responsible for this amidation are not fully understood. nih.gov Another study investigating the type IX secretion system in Porphyromonas gingivalis and Tannerella forsythia identified N-acetyl this compound as a tentative structure for a component in purified LPS fragments from P. gingivalis. asm.org Mass spectrometry data supported the presence of this compound in these bacterial components. asm.org
Data related to microbial utilization of this compound:
| Microorganism | Ability to Utilize this compound | Reference |
| Pectobacterium parmentieri (wild type) | Yes | mdpi.com |
| Pectobacterium parmentieri (mutant M205) | Lost ability | mdpi.com |
| Heterotrophic microbial communities (various habitats) | Varied utilization patterns | researchgate.netasm.org |
| Bacillus cereus NC7401 | Utilization observed | mdpi.com |
| Bacillus cereus NC7401-ΔPf | Utilization declined | mdpi.com |
Data related to this compound in Bacterial Polysaccharides:
| Bacterium | Polysaccharide Type | This compound Presence | Notes | Reference |
| Campylobacter jejuni | Capsular Polysaccharide | Yes | Formed by amidation of glucuronate with serinol or ethanolamine. | nih.gov |
| Porphyromonas gingivalis | LPS (A-type) | Tentative structure | Identified in purified LPS fragments by mass spectrometry as N-acetyl this compound. | asm.org |
Biochemical Pathways Characterized in Cell-Free this compound Systems
Research into biochemical pathways involving this compound in cell-free systems is less extensively documented compared to cellular studies. However, some studies touch upon the enzymatic interactions with this compound or its related compounds. For example, studies on β-glucuronidase (GUS), an enzyme highly specific towards glucuronide derivatives, have examined its activity with amide-derivatized substrates, including phenyl-β-D-glucuronamide. usask.ca These investigations aim to understand the enzyme's substrate specificity and potential modifications to improve its activity with this compound derivatives, which could be relevant in contexts like enzyme prodrug systems. usask.ca
Another area involves the potential formation of N-glucuronide conjugates with amines, which has been shown to occur without an enzyme system in vitro. nagoya-u.ac.jp This chemical reaction could be relevant in certain biochemical contexts where this compound or glucuronic acid interacts with amino groups.
Toxin Modification and Inactivation Studies by this compound (e.g., toxoid formation mechanisms)
This compound has been investigated for its ability to modify and inactivate bacterial toxins, leading to the formation of toxoids. Toxoids are inactivated toxins that retain their immunogenicity and are used in vaccines to stimulate an immune response. thenativeantigencompany.comwikipedia.org
Studies have shown that this compound can be used to detoxify bacterial toxins such as pneumolysin and streptolysin O. nagoya-u.ac.jp These toxins are believed to be proteinaceous in nature. nagoya-u.ac.jp The detoxification process is thought to involve the formation of N-glucuronides. nagoya-u.ac.jp It is hypothesized that the amino groups, potentially from lysine (B10760008) residues in the toxins, combine with this compound or glucuronic acid, resulting in the loss of toxicity. nagoya-u.ac.jp
Research comparing this compound and glucuronic acid in the inactivation of pneumolysin demonstrated that complete inactivation by this compound occurred within 48 hours under specific conditions, while inactivation by sodium glucuronate took longer. nagoya-u.ac.jp This suggests that this compound can be effective in converting these toxins to toxoids in vitro. nagoya-u.ac.jp The low toxicity of this compound itself makes it a suitable agent for preparing toxoid vaccines. nagoya-u.ac.jp
The mechanism of toxoid formation by this compound is suggested to involve N-glucuronide conjugation, a reaction that can occur in vitro without enzymatic involvement. nagoya-u.ac.jp This conjugation with amino groups in the toxin protein is believed to be responsible for the disappearance of toxicity. nagoya-u.ac.jp
Future Research Directions and Emerging Paradigms in Glucuronamide Science
Development of Novel Synthetic Strategies for Enabling Complex Glucuronamide Analogues
Future research in this compound synthesis is focused on developing more efficient, stereoselective, and regioselective methodologies to access complex this compound analogues. Current synthetic strategies often employ carbohydrate derivatives such as glucofuranurono-6,3-lactone and methyl glucosides as precursors, utilizing key steps like N-glycosylation, Mitsunobu coupling, and Staudinger-phosphite reactions sciforum.net. The synthesis of this compound-based nucleosides, for instance, has involved methodologies based on accessing N-substituted glycopyranuronamide precursors, such as 1,2-O-acetyl derivatives or glucuronoamidyl azides, for subsequent nucleobase N-glycosylation or 1,3-dipolar cycloaddition reactions nih.govresearchgate.net.
Novel approaches are exploring the incorporation of diverse substituents, such as N/O-dodecyl or N-propargyl groups, at the this compound unit to create analogues with potentially altered biological activities nih.govresearchgate.net. The synthesis of (triazolyl)methyl amide-linked pseudodisaccharide nucleosides via cycloaddition reactions with azido (B1232118) sugars represents another avenue for generating structural diversity nih.govresearchgate.net. Future efforts will likely focus on developing milder reaction conditions, employing solid-phase synthesis techniques, and utilizing biocatalysis to enable the sustainable and cost-effective production of a wider range of this compound analogues with tailored properties. The development of dynamic molecular and supramolecular polymers incorporating this compound motifs is also an emerging area, with research exploring reversible linkages like boronate ester bonds researchgate.net.
Exploration of Uncharted Mechanistic Pathways and Enzyme Systems Interacting with this compound
Understanding the biological interactions of this compound and its analogues at a mechanistic level is a critical area for future research. While glucuronidation, the process of attaching a glucuronide moiety to a substrate catalyzed by UDP-glucuronosyltransferases (UGTs), is a well-known metabolic pathway nih.gov, the specific enzyme systems that interact directly with this compound itself, beyond its role as a potential structural motif in larger molecules, require further investigation.
Research into this compound-based nucleosides has indicated their ability to display antiproliferative activities in cancer cells, suggesting interactions with cellular pathways related to cell division and apoptosis induction sciforum.netnih.govresearchgate.net. Studies have also explored this compound derivatives as potential inhibitors of enzymes like cholinesterases and carbonic anhydrase II (CA-II), highlighting the potential for this compound scaffolds to interact with diverse enzyme active sites thieme-connect.com.
Further research is needed to fully elucidate the specific enzymes, transporters, and receptors that recognize and interact with this compound and its various analogues. This includes exploring their roles in cellular signaling, metabolic processes, and potential therapeutic targets. For example, studies on Campylobacter jejuni have shown that glycosyltransferases can catalyze the transfer of N-acetyl-D-galactosamine to the this compound moiety in capsular polysaccharides, indicating a role for this compound in bacterial glycoconjugate biosynthesis and potentially virulence researchgate.net. Investigating the substrate specificity of enzymes like β-glucuronidase (GUS) towards this compound derivatives is also an ongoing area of research, particularly in the context of enzyme prodrug systems usask.ca.
Integration of Multi-Omics Data in Advanced this compound Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. This approach allows for a comprehensive and holistic understanding of the intricate biological processes involving this compound and its analogues frontiersin.orgnih.gov.
Future research will leverage multi-omics data to:
Identify genetic factors influencing the synthesis, metabolism, and biological activity of this compound and its derivatives.
Analyze changes in gene and protein expression profiles in response to this compound or its analogues, providing insights into affected pathways and cellular responses.
Characterize the metabolic fate of this compound and its impact on endogenous metabolic networks.
Uncover cross-omics correlations to identify key interactions and regulatory networks involving this compound frontiersin.org.
Integrating diverse omics datasets presents challenges related to high dimensionality, heterogeneity, and missing values arxiv.org. However, the development of advanced computational algorithms and frameworks, including machine learning and deep generative models, is facilitating the analysis and integration of these complex datasets nih.govarxiv.org. Applying these integrated approaches can lead to the identification of potential biomarkers and therapeutic targets related to this compound-mediated effects frontiersin.org.
Advancements in Computational Modeling for Predictive this compound Studies
Computational modeling is becoming an increasingly powerful tool in this compound research, enabling predictive studies and providing quantitative insights into its behavior and interactions mdpi.com.
Future advancements in computational modeling will focus on:
Developing more accurate predictive models for the physicochemical properties of this compound and its analogues, such as solubility and permeability, which are crucial for understanding their biological disposition diva-portal.org.
Simulating the interactions of this compound and its derivatives with biological targets, including enzymes, receptors, and DNA, to predict binding affinities and elucidate mechanisms of action mdpi.commdpi.com. Molecular docking and dynamics simulations are valuable tools in this regard thieme-connect.commdpi.com.
Creating models to predict the metabolic fate of this compound, including potential glucuronidation pathways and interactions with drug-metabolizing enzymes like UGTs and cytochrome P450 enzymes, although glucuronidation typically involves the addition of glucuronic acid, not this compound itself nih.govnih.govmedicaljournalshouse.comwikipedia.org.
Utilizing machine learning algorithms trained on experimental data to build predictive models for the biological activity and potential toxicity of novel this compound analogues mdpi.com.
Integrating computational models with experimental data will be essential for improving predictive accuracy and gaining a more comprehensive understanding of this compound science mdpi.comdiva-portal.org. These computational approaches can accelerate the design and identification of promising this compound-based compounds for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
